molecular formula C9H12N2O3 B1488210 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 1341817-58-0

5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No.: B1488210
CAS No.: 1341817-58-0
M. Wt: 196.2 g/mol
InChI Key: UYDZTZDEIHUMDX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclopropylamine derivatives with suitable carboxylic acid derivatives in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid

  • 5-Methoxy-N,N-dimethyl-1H-indole-2-carboxamide

Uniqueness: 5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide stands out due to its unique cyclopropyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives.

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Biological Activity

5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family, notable for its unique cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, leading to various biological responses. It may act as an inhibitor or modulator of certain enzymes or receptors, which can influence cellular signaling pathways associated with disease processes.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating its effects on glioblastoma cell lines, it demonstrated a low LC50 (lethal concentration for 50% of cells) value, indicating high potency. For instance, in the U87 cell line, the LC50 was determined to be approximately 200 nM, showcasing its effectiveness compared to other compounds tested .

Table 1: LC50 Values in Glioblastoma Cell Lines

Cell LineLC50 (nM)Sensitivity Comparison
U87200Higher sensitivity
U138>3000Lower sensitivity
BE18.9Most sensitive

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:

  • T-cell Activation : The compound has been identified as a potential T-cell activator, which may enhance immune responses against tumors by overcoming immune suppression mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound's activity against pathogens remains limited .

Study on Anticancer Efficacy

In a comprehensive study involving multiple cancer cell lines, this compound was tested alongside standard chemotherapeutics. The results indicated that when combined with radiation therapy, the compound significantly enhanced the cytotoxic effects on cancer cells, suggesting a synergistic effect that could be exploited in treatment regimens .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts at the molecular level with target proteins. These studies have shown promising binding affinities and interactions that could explain its biological activities. For instance, docking simulations indicated favorable interactions with active sites relevant to cancer metabolism and immune modulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methylisoxazole-3-carboxamideMethyl group at position 5Antitubercular activity
5-Methoxy-N,N-dimethyl-1H-indole-2-carboxamideDimethylamine and methoxy groupsAnticancer properties
This compoundCyclopropyl groupPotent anticancer and T-cell activation

Properties

IUPAC Name

5-cyclopropyl-N-methoxy-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(13-2)9(12)7-5-8(14-10-7)6-3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZTZDEIHUMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to that described in Example 1 d), the condensation of 5-cyclopropyl-isoxazole-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride by N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride yielded the title compound (96% yield) as a pale yellow oil. MS (ISP): m/z=197.2 [M+H]+.
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N,O-dimethylhydroxylamine hydrochloride
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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